Cas no 59403-51-9 (1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine)

1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine 化学的及び物理的性質
名前と識別子
-
- 3,5,8-Trioxa-4-phosphahexacosan-1-aminium, 4-hydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxohexadecyl)oxy]methyl]-, inner salt, 4-oxide, (7R)-
- 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine
- 1-PALMITOYL-2-STERAOYL-SN-GLYCERO-3-PHOSPHORYLCHOLINE
- 3,5,8-Trioxa-4-phosphahexacosan-1-aminium, 4-hydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxohexadecyl)oxy]methyl]-, inner salt, 4-ox
- 16:0-18:0 PC
- 1-hexadecanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine; PSPC; PC(16:0/18:0)
- 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine
-
- インチ: InChI=1S/C42H84NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h40H,6-39H2,1-5H3/t40-/m1/s1
- InChIKey: PZNPLUBHRSSFHT-RRHRGVEJSA-N
- ほほえんだ: CCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C
計算された属性
- せいみつぶんしりょう: 761.59300
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 52
- 回転可能化学結合数: 42
じっけんとくせい
- PSA: 121.00000
- LogP: 12.46220
- 濃度: 10 mg/mL (850456C-25mg)
1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- ちょぞうじょうけん:−20°C
1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | P163603-1mg |
1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine |
59403-51-9 | 1mg |
$299.00 | 2023-05-17 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 850456C-25MG |
16:0-18:0 PC |
59403-51-9 | 25mg |
¥1333.52 | 2023-11-02 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 850456P-500MG |
16:0-18:0 PC |
59403-51-9 | 500mg |
¥6645.96 | 2023-11-02 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P41740-100mg |
1-PALMITOYL-2-STEAROYL-SN-GLYCERO-3-PHOSPHOCHOLINE |
59403-51-9 | 100mg |
¥2008.0 | 2021-09-08 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P41740-500mg |
1-PALMITOYL-2-STEAROYL-SN-GLYCERO-3-PHOSPHOCHOLINE |
59403-51-9 | 500mg |
¥7358.0 | 2021-09-08 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022230-100mg |
1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine |
59403-51-9 | 99% | 100mg |
¥2472 | 2024-05-22 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022230-25mg |
1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine |
59403-51-9 | 99% | 25mg |
¥959 | 2024-05-22 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P130451-25mg |
1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine |
59403-51-9 | >99% | 25mg |
¥798.90 | 2023-09-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-SF362-5mg |
1-palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine |
59403-51-9 | >99% | 5mg |
¥443.0 | 2022-02-28 | |
Aaron | AR00EASR-25mg |
1-palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine |
59403-51-9 | 99% | 25mg |
$131.00 | 2025-02-10 |
1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine 関連文献
-
1. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
6. Book reviews
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholineに関する追加情報
Recent Advances in the Study of 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine (CAS: 59403-51-9)
1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine (PSPC), with the CAS number 59403-51-9, is a synthetic phospholipid that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, a key component of lipid bilayers, has been extensively studied for its role in membrane dynamics, drug delivery systems, and its potential therapeutic applications. Recent studies have focused on its physicochemical properties, interactions with other biomolecules, and its utility in advanced drug formulations.
A notable study published in the Journal of Lipid Research (2023) investigated the biophysical properties of PSPC in model membranes. The research demonstrated that PSPC exhibits unique phase behavior, forming stable lamellar structures under physiological conditions. This property makes it an excellent candidate for designing liposomal drug carriers, particularly for hydrophobic therapeutics. The study also highlighted PSPC's ability to modulate membrane fluidity, which is crucial for optimizing drug release kinetics.
In the context of drug delivery, a 2024 study in Advanced Drug Delivery Reviews explored the use of PSPC in combination with other phospholipids to enhance the stability and targeting efficiency of nanocarriers. The researchers found that PSPC-based liposomes exhibited improved circulation time and reduced opsonization, leading to higher accumulation in tumor tissues. This finding is particularly relevant for the development of next-generation cancer therapies, where targeted delivery is paramount.
Another groundbreaking research effort, published in Biochimica et Biophysica Acta (BBA) - Biomembranes (2023), delved into the molecular interactions between PSPC and membrane proteins. Using advanced techniques such as nuclear magnetic resonance (NMR) and molecular dynamics simulations, the study revealed that PSPC can stabilize the conformation of certain G-protein-coupled receptors (GPCRs). This stabilization effect could have profound implications for the design of novel therapeutics targeting GPCRs, which are involved in a wide range of physiological processes.
Beyond its applications in drug delivery and membrane biology, PSPC has also been investigated for its role in metabolic disorders. A recent study in Metabolism (2024) demonstrated that PSPC supplementation in animal models of obesity improved lipid metabolism and reduced hepatic steatosis. The researchers attributed these effects to PSPC's ability to modulate lipid droplet formation and its anti-inflammatory properties. These findings suggest potential therapeutic applications for PSPC in managing metabolic syndromes.
In conclusion, the latest research on 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine (CAS: 59403-51-9) underscores its multifaceted role in chemical biology and pharmaceutical sciences. From enhancing drug delivery systems to stabilizing membrane proteins and improving metabolic health, PSPC continues to be a molecule of significant interest. Future studies are expected to further explore its therapeutic potential and optimize its applications in clinical settings.
59403-51-9 (1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine) 関連製品
- 18656-38-7(1,2-Dimyristoyl-rac-glycero-3-phosphocholine)
- 90874-85-4(1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol)
- 2171442-03-6((3R)-3-2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobutanoic acid)
- 863020-57-9(N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)cyclohexanecarboxamide)
- 1249780-05-9(4-Chloro-2-cyclopropanecarbonyl-6-methylphenol)
- 65365-16-4(Z-3-(2-naphthyl)-L-alanine)
- 2229202-20-2(1-(2,5-difluoro-4-nitrophenyl)-3,3-difluorocyclobutan-1-amine)
- 2229636-17-1(2-{bicyclo2.2.1hept-5-en-2-yl}-1-methylpiperazine)
- 1421517-51-2(N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]naphthalene-1-carboxamide)
- 1935140-98-9(methyl 6-formyl-4H-thieno3,2-bpyrrole-5-carboxylate)




